

# An In-depth Technical Guide to 5-Nitrothiophene-2-carboxylic Acid

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## Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitrothiophene-2-carboxylic acid**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, offering a core resource for researchers in the field.

## Core Chemical and Physical Data

**5-Nitrothiophene-2-carboxylic acid** is a stable, yellow to light brown solid compound. Its key quantitative properties are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of **5-Nitrothiophene-2-carboxylic Acid**

Property	Value	Source(s)
Molecular Formula	$C_5H_3NO_4S$	<a href="#">[1]</a>
Molecular Weight	173.15 g/mol	<a href="#">[2]</a>
CAS Number	6317-37-9	<a href="#">[2]</a>
Appearance	Yellow to light brown solid	<a href="#">[2]</a>
Melting Point	154-161 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point (Predicted)	$367.2 \pm 27.0$ °C	<a href="#">[2]</a>
Density (Predicted)	$1.676 \pm 0.06$ g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	$2.69 \pm 0.10$	<a href="#">[2]</a>
Water Solubility	Insoluble	
Organic Solvent Solubility	Soluble in DMSO and DMF	

Table 2: Spectroscopic Data Summary for **5-Nitrothiophene-2-carboxylic Acid**

Spectrum Type	Expected Key Features
<sup>1</sup> H NMR	Aromatic protons on the thiophene ring are expected in the $\delta$ 7.0-8.5 ppm region as doublets. The carboxylic acid proton is expected as a broad singlet in the $\delta$ 10-13 ppm region.[4] [5]
<sup>13</sup> C NMR	The carbonyl carbon of the carboxylic acid is anticipated in the $\delta$ 165-185 ppm range. Aromatic carbons of the thiophene ring are expected between $\delta$ 120-150 ppm.[4][5][6]
Infrared (IR)	A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 $\text{cm}^{-1}$ . A strong C=O stretch should appear around 1680-1710 $\text{cm}^{-1}$ . Asymmetrical and symmetrical NO <sub>2</sub> stretches are expected near 1500-1660 $\text{cm}^{-1}$ and 1260-1390 $\text{cm}^{-1}$ , respectively.[7][8][9][10]
Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) is expected at m/z 173. Common fragments would include the loss of OH (M-17) and COOH (M-45). A key fragment would be the acylium ion [M-OH] <sup>+</sup> .[3][11][12][13]

## Chemical Structure

The chemical structure of **5-Nitrothiophene-2-carboxylic acid** is fundamental to its reactivity and biological activity. The diagram below illustrates the arrangement of its atoms and functional groups.

Caption: Chemical structure of **5-Nitrothiophene-2-carboxylic acid**.

## Experimental Protocols: Synthesis

Two primary routes for the synthesis of **5-Nitrothiophene-2-carboxylic acid** are well-documented: the oxidation of 5-nitrothiophene-2-carboxaldehyde and the nitration of 2-thiophenecarboxylic acid.

## Synthesis via Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This method provides a high yield of the target compound from its corresponding aldehyde.[\[3\]](#)

Workflow Diagram:



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Caption: Experimental workflow for synthesis via oxidation.

#### Detailed Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane. Cool the solution to 0 °C in an ice bath.
- Oxidation: Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise to the cooled reaction mixture, maintaining the temperature.
- Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Combine the reaction mixture with a second batch if applicable and partition between ethyl acetate and water.
- Extraction: Extract the organic phase twice with a 5% sodium bicarbonate solution and discard the organic layer.
- Acidification: Adjust the pH of the basic aqueous phase to 2 using 2N HCl.
- Final Extraction: Extract the acidified aqueous phase twice with ethyl acetate.
- Drying and Concentration: Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield **5-nitrothiophene-2-carboxylic acid**.<sup>[3]</sup>
- Purification: The crude product can be recrystallized from a heptane/1,2-dichloroethane mixture to yield the pure product.<sup>[3]</sup>

## Synthesis via Nitration of 2-Thiophenecarboxylic Acid

While direct nitration of thiophene can be explosive, the nitration of the deactivated 2-thiophenecarboxylic acid is a viable, albeit less common, route.<sup>[2]</sup> Milder nitrating agents are recommended for thiophene rings.<sup>[14]</sup>

#### Detailed Protocol (Adapted from general thiophene nitration):

- Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarboxylic acid in a mixture of acetic anhydride and glacial acetic acid. Cool the mixture to 10 °C.
- Nitrating Mixture: Separately, prepare a solution of fuming nitric acid in glacial acetic acid, ensuring gradual mixing and cooling.
- Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxylic acid at a rate that maintains the temperature below room temperature. The appearance of a dark red color may indicate oxidation.
- Reaction: Allow the reaction to proceed at room temperature for two hours after addition is complete.
- Work-up: Pour the reaction mixture into ice water to precipitate the product.
- Isolation: Collect the solid product by filtration and wash with water.
- Purification: The crude product, a mixture of isomers, would require purification, typically by recrystallization from a suitable solvent like petroleum ether, to isolate the 5-nitro isomer.[14]

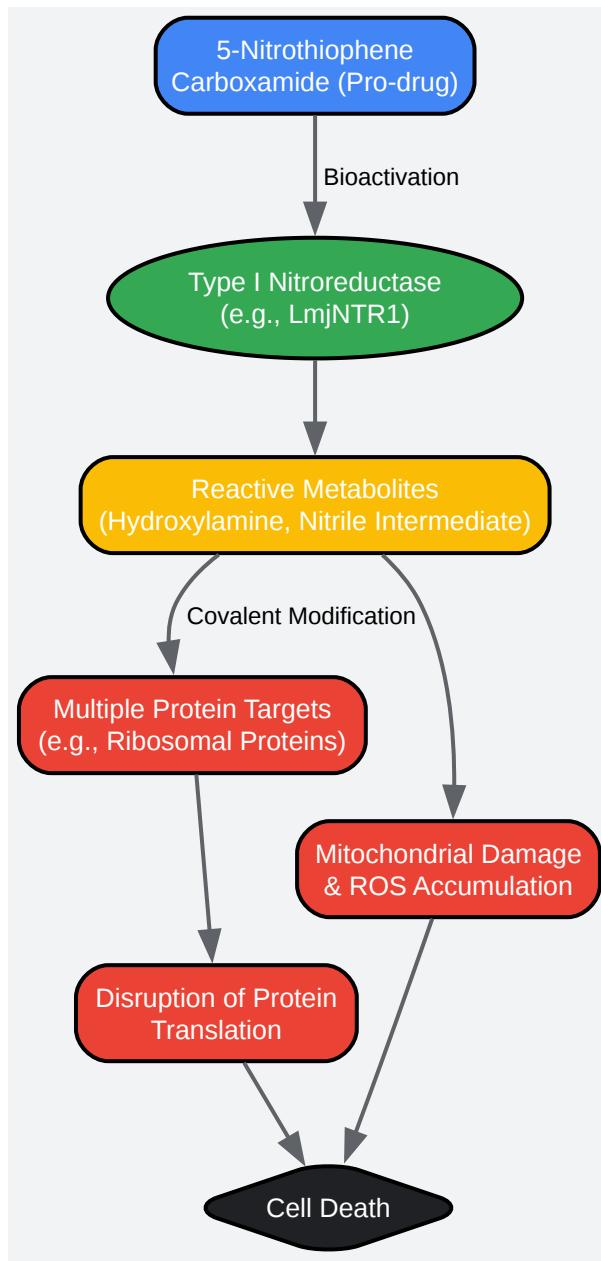
## Biological Activity and Signaling Pathways

Derivatives of 5-nitrothiophene have demonstrated significant biological activity, particularly as antimicrobial and antiparasitic agents. The core mechanism of action often involves the bioreductive activation of the nitro group by specific nitroreductase enzymes present in the target organisms.[15][16]

## Mechanism of Action: Bioactivation

5-Nitrothiophene-based compounds often act as pro-drugs. In the target pathogen, such as *Leishmania*, a type I nitroreductase (NTR) bioactivates the compound. This process is believed to generate reactive nitrogen species, including a hydroxylamine and a transient electrophilic  $\alpha,\beta$ -unsaturated open chain nitrile intermediate. These reactive species can then covalently modify multiple protein targets, leading to cellular damage and death.[16] Key cellular processes disrupted by this mechanism include protein translation, as many affected proteins

are ribosomal.[16] The bioactivation can also lead to mitochondrial damage and the accumulation of reactive oxygen species (ROS).[16]



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Caption: Bioactivation pathway of 5-nitrothiophene derivatives.

## Therapeutic Potential

- Antileishmanial Activity: 5-Nitrothiophene-2-carboxamides have shown promising activity against Leishmania.[16] Structure-activity relationship (SAR) studies aim to optimize this activity while improving solubility and reducing mammalian cell toxicity.[15]
- Antibacterial Activity: Nitrothiophene carboxamides have been engineered to overcome bacterial efflux pumps, showing potent, narrow-spectrum activity against multidrug-resistant clinical isolates of *E. coli*, *Shigella* spp., and *Salmonella* spp.[17]
- Antifungal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene have been identified as potential antifungal agents, with a proposed mechanism involving the inhibition of enzymes related to the ergosterol biosynthesis pathway.[18]
- Anticancer Activity: **5-Nitrothiophene-2-carboxylic acid** is used as a reagent in the preparation of benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors, which have potential antitumor activities.[2]

This guide serves as a foundational resource for professionals engaged in drug discovery and development. The unique properties and versatile reactivity of **5-Nitrothiophene-2-carboxylic acid** make it a valuable scaffold for the synthesis of novel therapeutic agents.

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